molecular formula C₁₂H₁₇N₅O₄ B1146908 1-Hydroxyethyl-2'-deoxyadenosine CAS No. 142997-59-9

1-Hydroxyethyl-2'-deoxyadenosine

Cat. No. B1146908
CAS RN: 142997-59-9
M. Wt: 295.29
InChI Key:
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Description

1-Hydroxyethyl-2’-deoxyadenosine is a DNA adduct that is related to the in vitro reaction of ethylene oxide with DNA . It is a biochemical used in proteomics research .


Synthesis Analysis

The synthesis of 4’alpha-branched 2’-deoxyadenosines, including 1-Hydroxyethyl-2’-deoxyadenosine, has been achieved using a novel radical cyclization reaction with a silicon tether . The radical reaction of a specific adeninenucleoside derivative with Bu3SnH and AIBN, followed by Tamao oxidation, selectively produced either the 4’alpha-(2-hydroxyethyl) derivative or 4’alpha-(1-hydroxyethyl) derivative, depending on the reaction conditions .


Molecular Structure Analysis

The molecular formula of 1-Hydroxyethyl-2’-deoxyadenosine is C12H17N5O4 . It contains a total of 40 bonds, including 23 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 3 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, and 1 ether (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Hydroxyethyl-2’-deoxyadenosine involve radical cyclization reactions . The reaction mechanism was examined using Bu3SnD. The results demonstrated that the 5-exo cyclized (3-oxa-2-silacyclopentyl)methyl radical was formed initially which was trapped when the concentration of Bu3SnH was high enough .


Physical And Chemical Properties Analysis

1-Hydroxyethyl-2’-deoxyadenosine has a molecular weight of 295.29 . It contains a total of 38 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, 5 Nitrogen atoms, and 4 Oxygen atoms .

Mechanism of Action

Target of Action

The primary target of 1-Hydroxyethyl-2’-deoxyadenosine is Adenosine Deaminase (ADA) . ADA is an enzyme of purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . ADA is active both inside the cell and on the cell surface where it interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .

Mode of Action

1-Hydroxyethyl-2’-deoxyadenosine, as a derivative of 2’-deoxyadenosine, is likely to interact with ADA in a similar manner to 2’-deoxyadenosine . The compound may bind to the active site of ADA, inhibiting its activity and thereby increasing the concentration of adenosine and 2’-deoxyadenosine .

Biochemical Pathways

The primary biochemical pathway affected by 1-Hydroxyethyl-2’-deoxyadenosine is the purine metabolism pathway . By inhibiting ADA, 1-Hydroxyethyl-2’-deoxyadenosine prevents the conversion of adenosine to inosine and 2’-deoxyadenosine to 2’-deoxyinosine . This leads to an increase in the concentration of adenosine and 2’-deoxyadenosine, which can have various downstream effects, including the modulation of immune responses .

Pharmacokinetics

As a derivative of 2’-deoxyadenosine, it may share similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of 1-Hydroxyethyl-2’-deoxyadenosine’s action are likely to be related to its inhibition of ADA and the resulting increase in adenosine and 2’-deoxyadenosine concentrations . Adenosine has been shown to suppress immune responses and promote tumor growth . Therefore, by inhibiting ADA and increasing adenosine concentrations, 1-Hydroxyethyl-2’-deoxyadenosine could potentially modulate immune responses and have implications for cancer therapy .

Safety and Hazards

While specific safety and hazard information for 1-Hydroxyethyl-2’-deoxyadenosine is not available, it is generally recommended to handle biochemicals with care, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 1-Hydroxyethyl-2'-deoxyadenosine involves the conversion of 2'-deoxyadenosine to the target compound through a series of chemical reactions.", "Starting Materials": [ "2'-deoxyadenosine", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Hydrogen chloride (HCl)", "Ethylene glycol" ], "Reaction": [ "Step 1: 2'-deoxyadenosine is treated with NaOH to form its sodium salt.", "Step 2: The sodium salt is then reacted with H2O2 in the presence of HCl to yield 1-Hydroxyethyl-2'-deoxyadenosine.", "Step 3: The product is purified through column chromatography using a polar solvent such as ethylene glycol." ] }

CAS RN

142997-59-9

Molecular Formula

C₁₂H₁₇N₅O₄

Molecular Weight

295.29

synonyms

2’-Deoxy-1-(2-hydroxyethyl)adenosine; 

Origin of Product

United States

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